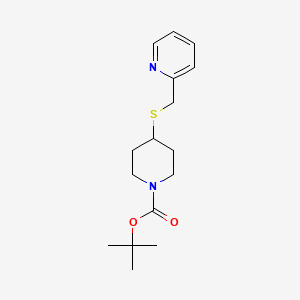

tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(pyridin-2-ylmethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-7-14(8-11-18)21-12-13-6-4-5-9-17-13/h4-6,9,14H,7-8,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEAJIYTSRFUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its thioether group makes it a valuable building block for the construction of more complex molecules.

Biology: In biological research, the compound can be used as a probe to study enzyme activity, particularly those involving thioether bonds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Thioether vs.

- Pyridine Substitution Position : Pyridin-2-yl (target) vs. pyridin-3-yl (PK03447E-1) affects binding interactions due to differences in electron distribution and steric hindrance .

- Core Heterocycle : Piperidine (6-membered ring with one N) vs. piperazine (6-membered ring with two N atoms) alters hydrogen-bonding capacity and solubility .

Biological Activity

tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : tert-butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate

- Molecular Formula : C16H25N3O2S

- CAS Number : 885274-56-6

- Molecular Weight : 291.4 g/mol

The structure features a piperidine ring substituted with a pyridinylmethylthio group, which is crucial for its biological activity.

Research indicates that compounds similar to tert-butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate may interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives of piperidine compounds can act as inhibitors for various enzymes related to cancer and infectious diseases .

Efficacy in Biological Assays

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the pyridinyl group may enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy .

- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against specific types of tumors .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds, suggesting that they may mitigate oxidative stress in neuronal cells, leading to potential applications in neurodegenerative diseases .

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including tert-butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate. The lead compound showed potent activity against human T-cell leukemia cells with an IC50 value of approximately 25 nM. This study highlights the compound's potential as a therapeutic agent in cancer treatment .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of piperidine derivatives revealed that tert-butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate exhibited significant protective effects against glutamate-induced toxicity in neuronal cultures. The study reported a reduction in cell death by up to 40% compared to untreated controls .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) for airborne particulates .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation exposure. Ensure local exhaust ventilation for powder handling .

- Storage : Store in sealed containers at 2–8°C, protected from light and moisture. Avoid incompatible materials like strong oxidizers .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent dispersion .

Q. Which spectroscopic techniques are recommended for characterizing tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Expect signals for tert-butyl protons (δ ~1.4 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and pyridinyl protons (δ 7.1–8.6 ppm). The thioether (-S-) group may deshield adjacent protons .

- 13C NMR : Identify carbonyl (C=O, δ ~155 ppm), tert-butyl carbons (δ ~28 and ~80 ppm), and aromatic carbons (δ 120–150 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (expected [M+H]+ ~337 g/mol). Fragmentation patterns should reflect cleavage of the tert-butyl group (loss of 57 Da) .

- IR Spectroscopy : Look for C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of the pyridin-2-ylmethylthio group during synthesis?

- Methodological Answer :

- Coupling Strategies : Use Mitsunobu or nucleophilic substitution reactions. For example, react 4-mercaptopiperidine with 2-(bromomethyl)pyridine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .

- Protection/Deprotection : Protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) before thioether formation. Deprotect later with TFA to avoid side reactions .

- Catalysis : Employ transition-metal catalysts (e.g., Pd or Cu) for C-S bond formation under mild conditions. Monitor reaction progress via TLC or LC-MS .

Q. What analytical approaches resolve contradictions in thermal stability data for tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C for similar piperidine derivatives). Compare with DSC to identify endothermic/exothermic events .

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) for 4 weeks. Analyze degradation products via HPLC-MS to identify hydrolytic or oxidative pathways .

- Contradiction Resolution : If conflicting data arise, verify purity via elemental analysis or X-ray crystallography (using SHELXL for structure refinement) .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in NMR data for tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Use COSY or NOESY to resolve overlapping peaks .

- Dynamic Processes : Variable-temperature NMR can reveal conformational changes (e.g., piperidine ring puckering) that cause signal splitting .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELX programs for data refinement and validate bond lengths/angles .

Q. What mechanistic insights explain the reactivity of the thioether group in tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate?

- Methodological Answer :

- Oxidation Studies : Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives. Monitor via TLC and characterize by MS/NMR .

- Nucleophilic Substitution : React with alkyl halides to form sulfonium salts. Kinetic studies (e.g., using Eyring plots) can elucidate activation parameters .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the sulfur atom and predict reaction sites .

Synthesis and Purification

Q. What are the best practices for purifying tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%). Monitor fractions by TLC (Rf ~0.3 in 30% EtOAc) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain high-purity crystals. Confirm via melting point analysis .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for challenging separations. Collect peaks at λ = 254 nm .

Advanced Applications

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodological Answer :

- Boc Deprotection : Treat with TFA/DCM to yield the free piperidine amine, enabling coupling with pharmacophores (e.g., sulfonamides, acyl chlorides) .

- Structure-Activity Relationship (SAR) : Modify the pyridinyl or thioether moiety to assess impact on bioactivity (e.g., kinase inhibition) .

- Radiolabeling : Introduce ¹⁴C or ³H isotopes at the tert-butyl group for metabolic tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.